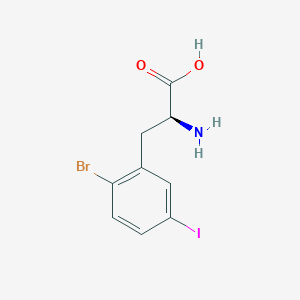

2-Bromo-5-iodo-L-phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrINO2 |

|---|---|

Molecular Weight |

369.98 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-bromo-5-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrINO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

ZHOPNGDAOFYIHP-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)Br |

Canonical SMILES |

C1=CC(=C(C=C1I)CC(C(=O)O)N)Br |

Origin of Product |

United States |

Genetic and Site Specific Incorporation of Halogenated L Phenylalanine Analogs into Proteins

Advanced Genetic Code Expansion Technologies for Unnatural Amino Acid Integration in Cellular Systems

Genetic code expansion technology facilitates the ribosomal incorporation of ncAAs into proteins at specific sites. ualberta.cacore.ac.uk This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode for the desired ncAA. nih.gov The core of this technology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. ualberta.ca This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is exclusively charged onto the orthogonal tRNA and incorporated only in response to the designated codon. ualberta.ca

This powerful strategy allows for the introduction of a wide array of functional groups into proteins, including halides, ketones, azides, and alkynes. nih.gov The ability to introduce halogenated phenylalanine derivatives, in particular, provides tools for X-ray crystallography, NMR spectroscopy, and the formation of novel intermolecular interactions. The successful incorporation of over 70 different ncAAs has been demonstrated in various organisms, including Escherichia coli, yeast, and mammalian cells, showcasing the versatility of this technology. nih.gov

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Specific Recognition of Halogenated Phenylalanine Analogs

The central challenge in genetic code expansion is the development of an orthogonal aaRS/tRNA pair that is specific for the ncAA of interest and does not cross-react with canonical amino acids or the host's translational machinery. ualberta.ca For incorporating phenylalanine analogs, researchers have primarily focused on engineering two main aaRS/tRNA systems: the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species. rsc.orgnih.gov

The PylRS/tRNAPyl pair is particularly advantageous as it is naturally orthogonal in a wide range of prokaryotic and eukaryotic hosts. rsc.orgacs.org Its active site is also highly adaptable, making it an excellent candidate for engineering to accept substrates that are structurally distinct from its native substrate, pyrrolysine. rsc.org

Directed evolution has been a key strategy for altering the substrate specificity of PylRS. By creating libraries of PylRS mutants with variations in the active site residues, researchers can select for variants that efficiently charge tRNAPyl with a desired phenylalanine analog. researchgate.net For example, a mutant of Methanosarcina mazei PylRS with mutations at key active site residues (N346A and C348A) was shown to incorporate a wide variety of meta- and ortho-substituted phenylalanine derivatives, including those with halide substitutions. nih.govacs.org This demonstrates the remarkable flexibility of the PylRS binding pocket. rsc.org

Further studies have shown that PylRS can be engineered to accept p-iodo-L-phenylalanine and p-bromo-L-phenylalanine, amino acids that are structurally very different from pyrrolysine. rsc.orgresearchgate.netnih.gov This radical shift in substrate specificity highlights the potential for creating PylRS variants capable of incorporating a vast inventory of ncAAs with aromatic side chains. researchgate.net The PylRS(N346A/C348A) mutant alone is capable of recognizing nearly 40 different phenylalanine derivatives with substitutions at any position on the aromatic ring, making it a uniquely promiscuous synthetase for genetic code expansion. acs.org

The M. jannaschii TyrRS/tRNATyr pair is another widely used orthogonal system, particularly in E. coli. nih.gov While naturally specific for tyrosine, its active site can be re-engineered to accommodate various phenylalanine analogs. This is typically achieved through a combination of rational design and directed evolution. nih.gov

Initial steps often involve mutating active site residues that recognize the hydroxyl group of tyrosine, thereby reducing the synthetase's affinity for its natural substrate. nih.gov Subsequent rounds of random mutagenesis and selection can then identify variants that recognize and activate the desired ncAA, such as para-azido-L-phenylalanine. nih.gov This same strategy has been successfully applied to generate TyrRS variants that incorporate halogenated phenylalanines like p-iodo-L-phenylalanine. rsc.orgnih.gov The development of new aaRS mutants from different organisms, such as Methanosaeta concilii, continues to expand the pool of available orthogonal systems for incorporating diverse phenylalanine analogs. nih.gov

Amber Stop Codon Suppression Mechanisms for Site-Selective Protein Modification with Unnatural Amino Acids

The most common strategy for the site-specific incorporation of ncAAs is through the suppression of a stop codon. nih.gov The amber stop codon, UAG, is the least frequently used stop codon in E. coli, making it an ideal target for reassignment. nih.gov

The process involves several key components:

Gene Modification: The gene of the target protein is mutated at the desired position to replace a sense codon with a UAG (amber) codon.

Orthogonal Pair Expression: The cell is engineered to express the orthogonal aaRS and a modified orthogonal tRNA. The anticodon of this tRNA is changed to CUA, allowing it to recognize and bind to the UAG codon on the mRNA. nih.gov

ncAA Supplementation: The specific ncAA, such as a halogenated phenylalanine analog, is added to the cell culture medium.

Translation and Incorporation: Inside the cell, the engineered aaRS specifically charges the orthogonal tRNACUA with the ncAA. During protein synthesis, when the ribosome encounters the UAG codon, the acylated orthogonal tRNA binds to it, suppressing termination and incorporating the ncAA into the growing polypeptide chain. ualberta.ca

While amber suppression is most common, the opal (UGA) stop codon has also been utilized for incorporating ncAAs like 4-iodo-L-phenylalanine in cell-free translation systems. oup.com This approach requires strategies to minimize the natural function of the stop codon, such as by adding inhibitors of the corresponding release factor. oup.com

Evaluation of Fidelity and Efficiency in the Site-Specific Incorporation of Halogenated Phenylalanine Analogs in Recombinant Expression Systems

The success of genetic code expansion depends on both the efficiency of ncAA incorporation and the fidelity of the process. Efficiency refers to the yield of the full-length, modified protein, while fidelity refers to the accuracy of incorporation, ensuring that only the intended ncAA is inserted at the target codon. nih.gov

Efficiency can be highly variable and is influenced by several factors, including the specific ncAA, the activity of the engineered aaRS, the expression levels of the orthogonal pair, and the sequence context surrounding the target codon. nih.govsemanticscholar.org For instance, the nucleotides immediately upstream and downstream of the UAG codon can synergistically affect the efficiency of suppression. nih.govsemanticscholar.org Dual-fluorescence reporter systems are often used to quantify and optimize incorporation efficiencies. nih.gov

Fidelity is crucial to avoid the production of heterogeneous proteins. A primary concern is the mis-incorporation of canonical amino acids by the engineered synthetase. Even with highly evolved aaRS variants, some level of background incorporation of natural amino acids like phenylalanine can occur, especially when the ncAA concentration is low. nih.gov Mass spectrometry is the definitive method for verifying the precise mass of the resulting protein and confirming the high-fidelity incorporation of the ncAA. acs.orgnih.gov Studies incorporating halogenated phenylalanines have demonstrated high fidelity, with the correct ncAA being incorporated at the specified site with minimal background from natural amino acids. acs.orgnih.govnih.gov

| Compound | Substitution | Expected Mass (Da) | Observed Mass (Da) | Protein Yield (mg/L) |

|---|---|---|---|---|

| o-Iodo-L-phenylalanine | -I | 27926 | 27926 | 15 |

| o-Bromo-L-phenylalanine | -Br | 27879 | 27880 | 18 |

| o-Chloro-L-phenylalanine | -Cl | 27835 | 27835 | 10 |

| o-Methyl-L-phenylalanine | -CH₃ | 27815 | 27815 | 20 |

| o-Methoxy-L-phenylalanine | -OCH₃ | 27831 | 27831 | 12 |

| o-Nitro-L-phenylalanine | -NO₂ | 27846 | 27846 | 8 |

| o-Cyano-L-phenylalanine | -CN | 27826 | 27826 | 20 |

Methodologies for Multi-site Incorporation of Halogenated Unnatural Amino Acids into Single Polypeptides

Incorporating a single ncAA into a protein is now well-established, but incorporating multiple ncAAs into the same polypeptide chain remains a significant challenge. This capability would allow for the creation of proteins with highly complex functionalities. One major hurdle is the competition between the suppressor tRNA and translation release factors (like RF1 for the UAG codon), which reduces the yield of full-length protein, an effect that is compounded with each additional suppression site. anu.edu.au

Several strategies have been developed to enable multi-site incorporation:

Multiple Stop Codon Suppression: This method uses different stop codons (e.g., UAG and TAA) and corresponding, mutually orthogonal aaRS/tRNA pairs to incorporate different ncAAs at distinct sites within the same protein. nih.gov

RF1 Depletion/Deletion: In E. coli, removing Release Factor 1 (RF1), which terminates translation at UAG codons, dramatically improves the efficiency of suppression at multiple amber sites. This can be achieved in cell-free systems by removing RF1 or in vivo by using genomically recoded organisms where all UAG codons have been replaced with UAA, allowing for the deletion of the RF1 gene. anu.edu.au

Cell-Free Systems: Cell-free protein synthesis offers a controlled environment where the concentrations of components, such as the orthogonal pair and the ncAA, can be optimized to favor multi-site incorporation. anu.edu.aunih.gov These systems have been used to incorporate multiple instances of halogenated ncAAs, such as 3,5-bis(trifluoromethyl)phenylalanine, into a single protein for applications in NMR spectroscopy. anu.edu.au

These advanced techniques are pushing the boundaries of protein engineering, making it possible to construct proteins with multiple halogenated residues for sophisticated structural and functional studies. anu.edu.au

Applications of Halogenated L Phenylalanine Analogs in Protein Engineering and Chemical Biology Research

Rational Design and Modulation of Protein and Peptide Structure and Function

The introduction of halogen atoms into the phenylalanine side chain provides a subtle yet powerful method for fine-tuning the properties of proteins and peptides. The size, electronegativity, and hydrophobicity of the halogen atom directly influence local and global protein characteristics.

Impact on Polypeptide Conformation, Thermal, and Proteolytic Stability

Halogenation has been demonstrated as a minimally invasive yet effective strategy for enhancing the structural integrity and stability of proteins. nih.gov The incorporation of halogenated phenylalanine analogs into the hydrophobic core of a protein can lead to substantial improvements in its thermal stability. nih.govnih.gov This stabilizing effect is attributed to favorable interactions and the ability of the protein core to accommodate the increased steric bulk of the halogenated side chain, a concept known as steric expansion. nih.gov

Studies on various halogenated proteins have shown that multifluorination and iodination are well-tolerated within the protein core and can significantly enhance the free energy of folding. nih.gov For instance, replacing a phenylalanine with a para-iodinated phenylalanine analog can dramatically stabilize a protein, indicating that the protein's core structure is plastic enough to accommodate the larger iodine atom. nih.gov While the stabilizing effects of individual halogen substitutions are not always additive, the systematic introduction of halogens provides a high-precision tool for protein engineering. nih.gov

Furthermore, the introduction of halogenated amino acids can influence a protein's resistance to proteolytic degradation. While this effect is not universal and depends on the specific halogen, its position, and the surrounding protein sequence, bulky fluorinated residues have been shown to protect polypeptides from enzymatic cleavage. nih.gov Given these principles, incorporating 2-Bromo-5-iodo-L-phenylalanine, with its two bulky halogen atoms, is anticipated to enhance both the thermal and proteolytic stability of a target protein, particularly when placed within a sterically tolerant hydrophobic core.

| Amino Acid Analog | van der Waals Volume (ų) | Relative Hydrophobicity (LogP) | Potential Impact on Stability |

|---|---|---|---|

| L-Phenylalanine | 135.2 | 1.8 | Baseline |

| 4-Bromo-L-phenylalanine | 147.1 | 2.6 | Increased |

| 4-Iodo-L-phenylalanine | 155.0 | 3.0 | Significantly Increased nih.gov |

| This compound (estimated) | ~167 | >3.0 | Potentially Synergistic Increase |

Alteration of Enzymatic Activity and Substrate Specificity through Halogenated Residue Introduction

The introduction of halogenated phenylalanine analogs into an enzyme's active site or substrate-binding pocket can profoundly alter its catalytic activity and specificity. The steric and electronic properties of the halogen substituents can either enhance or diminish the binding of substrates and inhibitors. For instance, research on the L-type amino acid transporter 1 (LAT1) has shown that the position and size of the halogen atom on the phenylalanine ring are critical for binding affinity and selectivity. nih.gov An iodo group at the ortho-position (position 2) was found to significantly enhance affinity for LAT1 without affecting its interaction with the related transporter LAT2. nih.gov This highlights how ortho-substitution with a large halogen like bromine in this compound could be used to engineer highly specific protein-ligand interactions.

Furthermore, engineering the substrate specificity of enzymes to accept non-canonical amino acids is a key area of research. Studies on (S)-β-phenylalanine adenylation enzyme HitB have demonstrated that mutating amino acid residues near the ortho and meta positions of the substrate-binding pocket can enable the enzyme to efficiently activate ortho- and meta-substituted phenylalanine analogs. researchgate.net This suggests that for the efficient incorporation or processing of a di-halogenated analog like this compound, rational engineering of the target enzyme's active site may be necessary to create a complementary binding pocket. researchgate.netnih.gov

Influence on Protein Hydrophobicity and Electrostatic Microenvironments

The introduction of halogens also alters the electrostatic potential of the aromatic ring. This can modify crucial non-covalent interactions such as π-π stacking and cation-π interactions, which are vital for protein structure and ligand recognition. nih.gov By replacing hydrogen atoms with the more electronegative halogen atoms, the electron distribution across the phenyl ring is perturbed, which can influence the local electrostatic microenvironment within the protein. This fine-tuning of hydrophobic and electronic properties is a key advantage of using halogenated analogs for the rational design of proteins with novel functions.

Halogenated Phenylalanine Analogs as Biophysical Probes for Structural and Dynamic Investigations

The unique properties of heavy halogens like bromine and iodine make them exceptionally useful as biophysical probes for elucidating protein structure and dynamics using advanced analytical techniques.

Utility in X-ray Crystallography via Anomalous Diffraction (SAD/MAD Phasing)

A major bottleneck in determining the three-dimensional structure of novel proteins by X-ray crystallography is the "phase problem." Halogenated amino acids provide a powerful solution through anomalous diffraction techniques, such as Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD). nih.gov Heavy atoms like bromine and iodine scatter X-rays anomalously, producing measurable differences in diffraction intensities that can be used to calculate the experimental phases.

The site-specific incorporation of analogs like p-iodo-L-phenylalanine has been successfully used to solve protein structures with SAD phasing, often requiring less data than traditional methods. nih.gov A di-halogenated analog such as this compound is particularly promising for these applications. The presence of two different heavy atoms with distinct X-ray absorption edges (Bromine K-edge at ~0.92 Å and Iodine L-edges at ~2.4-2.7 Å) would allow for powerful MAD phasing experiments. By collecting diffraction data at wavelengths specific to each halogen, one could obtain highly accurate phase information, greatly facilitating de novo structure determination.

| Technique | Relevant Analog Property | Application | Advantage of this compound |

|---|---|---|---|

| X-ray Crystallography (SAD/MAD) | Anomalous scattering of heavy atoms (Br, I) | Solving the phase problem for de novo structure determination. | Provides two distinct anomalous scatterers for robust MAD phasing. |

| NMR Spectroscopy | Large size and polarizability of Br and I | Probing local protein environment, dynamics, and ligand binding through chemical shift perturbations. | Offers a bulky, non-radioactive probe to report on structural changes in its vicinity. |

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution. wikipedia.orgduke.edu The incorporation of halogenated amino acids can provide unique probes for NMR studies. While fluorine (¹⁹F) is a particularly popular NMR-active nucleus for this purpose, the heavier halogens in this compound can also serve as valuable, albeit indirect, probes. nih.govnih.gov

The large and polarizable electron clouds of bromine and iodine are highly sensitive to their local chemical environment. When this compound is incorporated into a protein, any changes in conformation, ligand binding, or protein-protein interactions in the vicinity of the probe will alter its electronic environment. nih.gov These alterations can induce measurable chemical shift perturbations in the NMR spectra of nearby nuclei (e.g., ¹H, ¹³C, ¹⁵N), providing site-specific information about structural and dynamic events. researchgate.net This makes this compound a potentially valuable tool for mapping binding sites and characterizing conformational changes in proteins that are difficult to study by other means. nih.gov

Development of Fluorescent and Environmentally Sensitive Probes Using Halogenated Phenylalanines

The introduction of environmentally sensitive fluorescent probes into proteins allows for the study of protein conformation, dynamics, and interactions. While some unnatural amino acids are intrinsically fluorescent, the utility of halogenated phenylalanines like this compound in this context is more nuanced.

Natural aromatic amino acids such as phenylalanine, tyrosine, and tryptophan exhibit intrinsic fluorescence, with tryptophan having the most significant quantum yield. chemrxiv.orgaatbio.comomlc.orgsemanticscholar.org The incorporation of functionalities that alter the electronic properties of the aromatic ring can modulate these fluorescent properties. For instance, p-cyano-phenylalanine has been developed as a fluorescent probe whose emission is sensitive to the local solvent environment, making it useful for studying protein folding and binding events. princeton.edu

However, the introduction of heavy atoms like bromine and iodine typically leads to quenching of fluorescence through the heavy-atom effect. This phenomenon can be exploited in its own right. For example, the quenching of a nearby fluorophore by a strategically placed this compound could be used to report on conformational changes that alter the distance between the two moieties.

Furthermore, while not fluorescent themselves, heavy halogens can serve as useful probes in other spectroscopic techniques. The presence of iodine, for instance, provides a strong anomalous scattering signal in X-ray crystallography, which can aid in solving the phase problem for protein structure determination. The ability to site-specifically incorporate an amino acid with both bromine and iodine could offer unique advantages in structural biology studies.

Table 1: Fluorescence Quantum Yields of Aromatic Amino Acids

| Amino Acid | Solvent | Quantum Yield (Φ) |

|---|---|---|

| Phenylalanine | Water | 0.024 |

| Tyrosine | Water | 0.14 |

| Tryptophan | Water | 0.13 |

Data sourced from studies on the intrinsic fluorescence of natural amino acids. aatbio.comsemanticscholar.org

Bioorthogonal Ligation and Bioconjugation Strategies Utilizing Halogenated Phenylalanines

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. biorxiv.org The incorporation of halogenated phenylalanines into proteins provides a versatile handle for such reactions.

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction. nih.govresearchgate.net The genetic incorporation of unnatural amino acids allows for the introduction of chemical functionalities that can undergo specific PTMs. This compound, with its two distinct halogen atoms, offers a unique platform for sequential and site-selective modifications.

The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds have different reactivities, which can be exploited for orthogonal chemical transformations. This allows for the site-specific attachment of various molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG), to a protein of interest.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. These reactions have been adapted for the site-selective modification of proteins containing halogenated amino acids. nih.govrsc.orgmdpi.comresearchgate.netnih.gov The presence of an aryl halide on a genetically incorporated phenylalanine analog allows for its coupling with a boronic acid derivative, enabling the introduction of a wide range of functionalities.

The differential reactivity of the C-I and C-Br bonds in this compound is particularly advantageous. The C-I bond is generally more reactive in Suzuki-Miyaura coupling than the C-Br bond. This allows for selective coupling at the iodine position under milder conditions, leaving the bromine available for a subsequent, different coupling reaction under more stringent conditions. This orthogonal reactivity enables the introduction of two different modifications at a single site within a protein.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| Aryl Iodide | Phenylboronic acid | Pd(OAc)₂ / SPhos | >95 |

| Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ / SPhos | ~90 |

| Aryl Chloride | Phenylboronic acid | Pd(OAc)₂ / SPhos | ~85 |

Yields are representative and can vary based on specific substrates and reaction conditions. mdpi.com

Elucidation of Molecular Recognition and Ligand-Biomolecule Interactions

The introduction of halogen atoms into ligands or protein side chains can significantly influence molecular recognition and binding affinity.

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species, such as an oxygen or nitrogen atom. princeton.edunih.govresearchgate.netnih.govbiorxiv.orgnih.govsemanticscholar.orgwikipedia.org The strength of a halogen bond increases with the polarizability of the halogen, following the trend F < Cl < Br < I. Both the bromine and iodine atoms of this compound can act as potent halogen bond donors.

The site-specific incorporation of this amino acid allows for the introduction of a halogen bond donor at a defined position in a protein's active site or at a protein-protein interface. This can be used to probe the importance of specific interactions for binding and function. The ability to form two halogen bonds of differing strengths from a single residue could be used to fine-tune binding affinity and specificity.

Table 3: Properties of Halogen Bonds

| Halogen (X) | Polarizability (ų) | Typical C-X···O/N Bond Energy (kcal/mol) |

|---|---|---|

| Fluorine (F) | 0.56 | Weak/negligible |

| Chlorine (Cl) | 2.18 | 1-3 |

| Bromine (Br) | 3.05 | 2-5 |

| Iodine (I) | 4.91 | 3-8 |

Bond energies are approximate and depend on the specific chemical environment. nih.gov

The substitution of hydrogen with a halogen atom on an aromatic ring alters its physicochemical properties in several ways that can impact receptor-ligand binding. Halogenation increases the hydrophobicity of the phenylalanine side chain, which can enhance binding through the hydrophobic effect. nih.govnih.gov

Furthermore, the introduction of electronegative halogen atoms modifies the electrostatic surface potential of the aromatic ring. This can influence cation-π interactions, where the electron-rich face of the aromatic ring interacts with a cation. Fluorination, for example, can significantly reduce the cation-pi binding potential of phenylalanine. biorxiv.org The bromo and iodo substituents in this compound would similarly modulate the electrostatic properties of the side chain, in addition to their ability to form halogen bonds. These combined effects can be used to systematically probe the nature of interactions in a receptor's binding pocket. nih.govbio-techne.commedchemexpress.com

Investigation of Amino Acid Transporter Substrate Specificity and Affinity (e.g., L-type Amino Acid Transporter 1 (LAT1))

The L-type Amino Acid Transporter 1 (LAT1), a transmembrane protein encoded by the SLC7A5 gene, is crucial for the transport of large neutral amino acids, including phenylalanine, across cellular membranes. nih.gov LAT1 is highly expressed in the blood-brain barrier, placenta, and various cancer cells, making it a significant target for drug delivery. nih.govsolvobiotech.com The substrate specificity and affinity of LAT1 are of considerable interest in medicinal chemistry and chemical biology for the design of targeted therapeutic agents. Halogenated L-phenylalanine analogs, such as this compound, are valuable tools for probing these molecular recognition properties.

Research into the structure-activity relationships of halogenated L-phenylalanine analogs has revealed that the position and nature of the halogen substituent on the phenyl ring significantly influence their interaction with LAT1. nih.govresearchgate.net Studies have systematically evaluated the impact of different halogens (Fluorine, Chlorine, Bromine, and Iodine) at the ortho- (position 2), meta- (position 3), and para- (position 4) positions on the affinity for LAT1.

Detailed Research Findings

Comprehensive studies have been conducted to determine the inhibition constants (Kᵢ) of various monohalogenated L-phenylalanine analogs for LAT1, providing insights into the transporter's binding pocket. These investigations typically involve competitive binding assays using a radiolabeled substrate, such as L-[¹⁴C]leucine, in cells engineered to express human LAT1 (hLAT1). nih.gov

The findings indicate that halogenation at the ortho- and meta-positions of the phenyl ring is generally well-tolerated and can even enhance affinity for LAT1 compared to the parent amino acid, L-phenylalanine. nih.gov For instance, substitutions at the ortho-position (position 2) with larger halogens tend to increase affinity for LAT1 without significantly affecting affinity for the related transporter LAT2, thereby improving selectivity. nih.gov Specifically, 2-iodo-L-phenylalanine has been shown to have a markedly improved affinity and selectivity for LAT1 compared to L-phenylalanine. researchgate.net

While direct experimental data for this compound is not extensively available in the reviewed literature, the established trends for monohalogenated analogs allow for informed hypotheses regarding its potential interaction with LAT1. The presence of a bromine atom at the 2-position and an iodine atom at the 5-position (meta to the alanine (B10760859) side chain) would likely result in a high affinity for LAT1. The bulky and lipophilic nature of both halogens could lead to strong hydrophobic interactions within the binding site of the transporter.

The following interactive data tables summarize the reported affinity (Kᵢ values) of various monohalogenated L-phenylalanine analogs for LAT1 and LAT2. This data provides a basis for understanding the structure-activity relationships that would govern the interaction of this compound with these transporters.

Table 1: Affinity of Ortho-Substituted L-Phenylalanine Analogs for LAT1 and LAT2

| Compound | LAT1 Kᵢ (µM) | LAT2 Kᵢ (µM) | LAT1 Selectivity (LAT2 Kᵢ / LAT1 Kᵢ) |

|---|---|---|---|

| L-Phenylalanine | 23 ± 2 | 1600 ± 200 | 69.6 |

| 2-Fluoro-L-phenylalanine | 25 ± 3 | 1500 ± 100 | 60.0 |

| 2-Chloro-L-phenylalanine | 17 ± 1 | 1400 ± 100 | 82.4 |

| 2-Bromo-L-phenylalanine | 14 ± 1 | 1300 ± 100 | 92.9 |

Data sourced from a study on the structure-activity characteristics of phenylalanine analogs. nih.gov

Table 2: Affinity of Meta-Substituted L-Phenylalanine Analogs for LAT1 and LAT2

| Compound | LAT1 Kᵢ (µM) | LAT2 Kᵢ (µM) | LAT1 Selectivity (LAT2 Kᵢ / LAT1 Kᵢ) |

|---|---|---|---|

| L-Phenylalanine | 23 ± 2 | 1600 ± 200 | 69.6 |

| 3-Fluoro-L-phenylalanine | 18 ± 2 | 1200 ± 100 | 66.7 |

| 3-Chloro-L-phenylalanine | 12 ± 1 | 800 ± 100 | 66.7 |

| 3-Bromo-L-phenylalanine | 9.5 ± 0.9 | 550 ± 50 | 57.9 |

Data sourced from a study on the structure-activity characteristics of phenylalanine analogs. nih.gov

Table 3: Affinity of Para-Substituted L-Phenylalanine Analogs for LAT1 and LAT2

| Compound | LAT1 Kᵢ (µM) | LAT2 Kᵢ (µM) | LAT1 Selectivity (LAT2 Kᵢ / LAT1 Kᵢ) |

|---|---|---|---|

| L-Phenylalanine | 23 ± 2 | 1600 ± 200 | 69.6 |

| 4-Fluoro-L-phenylalanine | 28 ± 3 | 1300 ± 100 | 46.4 |

| 4-Chloro-L-phenylalanine | 26 ± 2 | 1100 ± 100 | 42.3 |

| 4-Bromo-L-phenylalanine | 24 ± 2 | 900 ± 100 | 37.5 |

Data sourced from a study on the structure-activity characteristics of phenylalanine analogs. nih.gov

The data clearly demonstrates that the introduction of a halogen at the ortho- or meta-position generally increases the affinity for LAT1, with larger halogens leading to a more pronounced effect. nih.gov In contrast, para-substitution does not significantly enhance LAT1 affinity. nih.gov For this compound, the combined effect of a bromine at the 2-position and an iodine at the 5-position (which is meta to the side chain) would be expected to result in a very high affinity for LAT1, likely exceeding that of the monohalogenated analogs. The increased lipophilicity and the specific steric and electronic interactions of the two halogen atoms within the LAT1 binding pocket would be the driving forces for this enhanced affinity.

Computational and Theoretical Investigations of Halogenated L Phenylalanine Analogs

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions of Halogenated Proteins

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govunipa.it For proteins incorporating halogenated amino acids like 2-Bromo-5-iodo-L-phenylalanine, MD simulations offer a window into their dynamic behavior, revealing how halogenation impacts conformational flexibility and the intricate network of intermolecular interactions. bohrium.com

The introduction of bulky and polarizable bromine and iodine atoms can significantly alter the conformational landscape of a peptide or protein. nih.gov MD simulations can map these changes by exploring the accessible rotational states (rotamers) of the halogenated side chain and their influence on the local and global protein structure. researchgate.netresearchgate.net The simulations can track torsional angles and identify preferred side-chain orientations that may influence protein folding and stability. bohrium.comresearchgate.net

Furthermore, MD simulations are crucial for detailing the intermolecular interactions between the halogenated residue and its environment, including water molecules, lipids, or other amino acid side chains. unipa.it Halogen atoms can participate in specific noncovalent interactions known as halogen bonds, which are comparable in strength to hydrogen bonds and are highly directional. nih.govnih.gov Simulations can quantify the formation, persistence, and geometry of these interactions (e.g., C-I···O or C-Br···N) alongside traditional hydrogen bonds and van der Waals forces, providing a comprehensive picture of the forces governing molecular recognition and complex stability. nih.govsemanticscholar.org

Table 1: Key Intermolecular Interactions Investigated by MD Simulations for Halogenated Amino Acids

| Interaction Type | Description | Key Atoms Involved (Example) | Significance in Proteins |

| Halogen Bond | A highly directional, noncovalent interaction involving an electropositive region (σ-hole) on the halogen atom. nih.govsoci.org | C-I···O=C (backbone carbonyl) | Influences ligand binding, protein stability, and molecular recognition. acs.org |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | N-H···O (side chain or backbone) | Critical for secondary and tertiary protein structure and function. |

| Hydrophobic Interactions | The tendency of nonpolar groups, like the phenyl ring, to aggregate in aqueous solution to minimize contact with water. | Phenyl ring with other nonpolar side chains (e.g., Leucine, Isoleucine). | A major driving force in protein folding and ligand binding. nih.gov |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms. | Contribute to the overall stability of the protein structure and molecular packing. |

Molecular Docking Studies for Predicting Binding Modes and Affinities of Halogenated Ligands with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding modes and estimating the binding affinities of ligands like this compound to their biological targets. researchgate.net

In a typical docking study, the three-dimensional structure of the target protein is used as a scaffold. The halogenated ligand is then placed into the binding site in various possible conformations and orientations. A scoring function is used to evaluate each pose, estimating the binding free energy. nih.gov The pose with the best score is predicted as the most likely binding mode.

For halogenated ligands, docking studies are particularly valuable for understanding the role of halogen bonds in ligand-receptor interactions. semanticscholar.orgresearchgate.net The bromine and iodine atoms of this compound can act as halogen bond donors, interacting favorably with electron-rich atoms like oxygen (from backbone carbonyls or side chains of Asp, Glu, Ser, Thr) or nitrogen (from the side chain of His). researchgate.net The inclusion of halogen bonding terms in modern docking scoring functions has improved the accuracy of predicting the binding of halogenated compounds. acs.orgnih.gov These studies can reveal how the specific placement of bromine and iodine atoms contributes to binding affinity and selectivity, providing a rationale for lead optimization in drug design. acs.orgnih.gov

Quantum Chemical Characterization of Halogen Bonds and Electronic Properties of Halogenated Amino Acids

Quantum chemistry (QC) calculations provide a fundamental understanding of the electronic structure and properties of molecules. researchgate.net These methods are essential for characterizing the nature of halogen bonds and elucidating how the introduction of bromine and iodine alters the electronic properties of the L-phenylalanine molecule. nih.govnih.gov

A key concept explained by QC is the "σ-hole," a region of positive electrostatic potential located on the outermost portion of the halogen atom, opposite the covalent bond to the carbon atom. soci.orgnih.gov The magnitude of the σ-hole increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.govnih.gov QC calculations, such as electrostatic potential mapping, can visualize and quantify the σ-hole on the bromine and iodine atoms of this compound. This positive region is responsible for the attractive, directional interaction with electron-rich atoms (Lewis bases) that defines a halogen bond. nih.gov

Table 2: Comparison of Halogen Properties Relevant to Halogen Bonding

| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical σ-hole Magnitude | Consequence for Halogen Bonding |

| Fluorine (F) | 3.98 | 0.56 | Negligible or negative | Generally does not form halogen bonds; acts as a hydrogen bond acceptor. nih.gov |

| Chlorine (Cl) | 3.16 | 2.18 | Small to moderate | Can form weak to moderate halogen bonds. nih.gov |

| Bromine (Br) | 2.96 | 3.05 | Moderate to large | Forms strong and significant halogen bonds. nih.govnih.gov |

| Iodine (I) | 2.66 | 5.35 | Large | Forms the strongest halogen bonds among the halogens. nih.govnih.gov |

Analysis of Crystal Structures and Energy Frameworks of Halogenated Amino Acids in Solid State and Protein Complexes

X-ray crystallography provides precise three-dimensional atomic coordinates of molecules in the solid state, offering definitive evidence of intermolecular interactions. rsc.orgnih.gov The analysis of crystal structures of halogenated amino acids and protein-ligand complexes is crucial for validating the interactions predicted by theoretical models. scispace.com

In the solid state, the crystal packing of molecules like this compound is governed by a combination of hydrogen bonds (from the amine and carboxyl groups), halogen bonds, and other weak interactions. rsc.org Crystal structure analysis can reveal the precise geometries—distances and angles—of these interactions. For instance, one might observe C-I···O or C-I···I halogen bonds organizing the molecules into specific supramolecular architectures. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues for 2 Bromo 5 Iodo L Phenylalanine Research

Development of Advanced Stereoselective Synthetic Routes for Complex Poly-halogenated Amino Acids

The synthesis of poly-halogenated amino acids like 2-Bromo-5-iodo-L-phenylalanine with high stereochemical purity presents a significant chemical challenge. Future research will likely focus on the development of more efficient and versatile stereoselective synthetic routes. Current methods often involve multi-step processes that can be time-consuming and result in modest yields.

One promising direction is the refinement of chemo-enzymatic methods. nih.govrsc.orgpolimi.it These approaches combine the selectivity of enzymatic reactions with the broad applicability of chemical synthesis. For instance, enzymes such as phenylalanine ammonia lyases (PALs) or aminotransferases could be engineered to accept halogenated precursors, thereby establishing the crucial L-configuration early in the synthetic pathway. Subsequent chemical halogenation steps would then complete the synthesis.

Another area of active development is asymmetric catalysis. The use of chiral catalysts to direct the stereoselective synthesis of amino acid scaffolds is a powerful tool. Future efforts may focus on designing catalysts that are tolerant of the steric bulk and electronic properties of multiple halogen substituents. Furthermore, the development of orthogonal protection strategies for the amino and carboxyl groups will be crucial for the efficient synthesis of these complex building blocks.

A key challenge in the synthesis of di-halogenated phenylalanines with different halogens is the regioselectivity of the halogenation steps. Research into directing groups and optimized reaction conditions will be essential to control the precise placement of the bromine and iodine atoms on the phenyl ring. For example, a copper-assisted nucleophilic halogen exchange has been utilized for the synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine, a reaction that could potentially be adapted for the synthesis of di-halogenated analogs. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemo-enzymatic Synthesis | High stereoselectivity, milder reaction conditions. | Engineering enzyme substrate specificity for halogenated precursors. |

| Asymmetric Catalysis | High enantiomeric excess, scalability. | Design of robust chiral catalysts for poly-halogenated substrates. |

| Regioselective Halogenation | Precise control over halogen placement. | Development of novel directing groups and reaction conditions. |

Exploration of Novel Genetic Encoding Systems for Expanding the Unnatural Amino Acid Repertoire with Di-substituted Halogenated Phenylalanines

The site-specific incorporation of unnatural amino acids into proteins using amber suppression technology has revolutionized protein engineering. A significant future direction for this compound research is the development of dedicated or promiscuous aminoacyl-tRNA synthetase (aaRS)/tRNA pairs for its efficient genetic encoding.

Currently, evolved pyrrolysyl-tRNA synthetase (PylRS) and tyrosyl-tRNA synthetase (TyrRS) systems have shown success in incorporating a wide range of phenylalanine derivatives. nih.govlabome.com Research will likely focus on engineering these synthetases to accommodate the increased size and unique electronic properties of a di-halogenated phenylalanine. This will involve directed evolution and computational design approaches to reshape the amino acid binding pocket of the synthetase.

One of the challenges will be to ensure the orthogonality of the new synthetase, meaning it should not recognize any of the canonical amino acids, and the cognate tRNA should not be recognized by any endogenous synthetases. The successful development of such a system would enable the precise placement of this compound within a protein sequence, opening up a plethora of applications.

Furthermore, the exploration of quadruplet codons or frameshift suppression could offer alternative strategies for incorporating multiple different unnatural amino acids, including various halogenated phenylalanines, into a single protein. This would significantly expand the chemical diversity that can be genetically encoded.

| Genetic Encoding System | Key Advantages | Research Focus |

| Engineered PylRS/tRNA pair | High efficiency and orthogonality. | Directed evolution and computational design of the synthetase binding pocket. |

| Engineered TyrRS/tRNA pair | Proven success with phenylalanine analogs. | Adapting the synthetase for di-substituted substrates. |

| Quadruplet Codon Suppression | Potential for multiple UAA incorporation. | Development of efficient quadruplet decoding ribosomes and tRNAs. |

Integration of Multi-Halogenated Amino Acids in Next-Generation Biomolecular Engineering and Functional Studies

The unique properties of this compound make it a powerful tool for next-generation biomolecular engineering and for probing protein structure and function. The presence of two different heavy atoms, bromine and iodine, can be exploited for advanced crystallographic studies. The anomalous scattering signals from these atoms can be used to solve the phase problem in X-ray crystallography, facilitating the determination of protein structures. nih.gov

The distinct reactivity of the C-Br and C-I bonds also opens up possibilities for site-selective dual labeling of proteins. For example, the C-I bond is generally more reactive towards certain cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura coupling, than the C-Br bond. This differential reactivity could be harnessed to attach two different probes or functional molecules to a single amino acid residue within a protein.

Furthermore, the introduction of bulky and hydrophobic halogen atoms can be used to modulate protein stability, folding, and interactions. nih.govacs.orgresearchgate.netnih.gov Halogen bonds, a type of non-covalent interaction, can also contribute to the stability of protein structures. rsc.org By strategically placing this compound within a protein, researchers can investigate the roles of these interactions in protein function and design proteins with enhanced properties.

| Application Area | Specific Utility of this compound | Research Goal |

| X-ray Crystallography | Phasing information from two different heavy atoms. | Facilitating de novo protein structure determination. |

| Protein Labeling | Orthogonal reactivity of C-Br and C-I bonds for dual functionalization. | Development of novel protein conjugates with multiple functionalities. |

| Protein Engineering | Modulation of protein stability and interactions through steric and electronic effects. | Design of proteins with enhanced thermal stability or altered binding affinities. |

| Functional Studies | Probing the role of halogen bonding in protein structure and function. | Understanding the fundamental principles of protein folding and recognition. |

Synergistic Approaches Combining Chemical Synthesis, Synthetic Biology, and Advanced Computational Design for Understanding and Utilizing this compound

The full potential of this compound will be realized through the integration of multiple scientific disciplines. Synergistic approaches that combine the strengths of chemical synthesis, synthetic biology, and computational design will be crucial for both understanding its properties and expanding its applications.

Computational modeling will play a pivotal role in predicting the impact of incorporating this compound on protein structure and function. Molecular dynamics simulations can be used to assess how this bulky, di-halogenated amino acid influences protein dynamics and stability. Quantum chemical calculations can provide insights into the nature of halogen bonding and other non-covalent interactions involving the halogenated phenyl ring. rsc.org

Furthermore, computational methods can guide the design of experiments. For instance, computational screening of protein libraries can identify optimal sites for the incorporation of this compound to achieve a desired functional outcome. Similarly, computational protein design can be used to create novel protein scaffolds that are specifically tailored to accommodate and utilize the unique properties of this unnatural amino acid.

The synergy between chemical synthesis and synthetic biology will be essential for producing proteins containing this compound. Chemical synthesis will provide the necessary unnatural amino acid, while synthetic biology will provide the cellular machinery for its site-specific incorporation into proteins. This combination will enable the production of custom-designed proteins with novel functionalities that are not accessible through traditional protein engineering methods.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for halogenated amino acid reactivity?

- Methodological Answer :

- Error Source Analysis : Check basis sets in DFT calculations (e.g., B3LYP/6-311+G(d,p) vs. M06-2X/def2-TZVP).

- Solvent Corrections : Apply implicit solvent models (e.g., PCM) to simulations if reactions are aqueous.

- Experimental Replication : Repeat assays under controlled humidity/temperature. Publish negative results to inform future models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.